molecular formula C6H9ClN2 B2560268 1-cyclopropyl-1H-pyrazole hydrochloride CAS No. 2243516-63-2

1-cyclopropyl-1H-pyrazole hydrochloride

Cat. No.: B2560268
CAS No.: 2243516-63-2
M. Wt: 144.6
InChI Key: REDZBLWBLUWEES-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-pyrazole hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring . The reaction is often carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

1-cyclopropyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-1H-pyrazole hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-4-7-8(5-1)6-2-3-6;/h1,4-6H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDZBLWBLUWEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243516-63-2
Record name 1-cyclopropyl-1H-pyrazole hydrochloride
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